REACTION_CXSMILES
|
Cl[C:2]([Cl:15])([CH2:10][CH:11]([Cl:14])[C:12]#[N:13])[C:3](OCCCC)=O.[ClH:16].P(Cl)(Cl)([Cl:19])=O>>[Cl:16][C:12]1[C:11]([Cl:14])=[CH:10][C:2]([Cl:15])=[C:3]([Cl:19])[N:13]=1
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Name
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Butyl 2,2,4-trichloro-4-cyanobutyrate
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)OCCCC)(CC(C#N)Cl)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
The methylene chloride solution obtained after work-up
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |